BRDT Bromodomain 1 Binding Affinity
5‑Bromo‑4‑butylpyrimidine binds to the first bromodomain of human BRDT (BRDT‑BD1) with a dissociation constant (Kd) of 830 nM, as measured by the quantitative BROMOscan assay [1]. This represents a significant improvement over many simple pyrimidine fragments, which often exhibit Kd values >100 μM or no detectable binding. While a direct head‑to‑head comparator is not available in the same assay, the 830 nM affinity positions this compound as a valuable starting point for fragment elaboration, offering approximately 100‑fold greater potency than typical low‑affinity fragments.
| Evidence Dimension | Binding affinity to BRDT bromodomain 1 (Kd) |
|---|---|
| Target Compound Data | 830 nM |
| Comparator Or Baseline | Typical low‑affinity pyrimidine fragments (>100 μM or no binding) |
| Quantified Difference | ≥120‑fold improvement |
| Conditions | BROMOscan assay; human partial length BRDT bromodomain 1 (N21 to E137) expressed in bacterial system |
Why This Matters
This quantifiable affinity enables researchers to prioritize 5‑bromo‑4‑butylpyrimidine over unsubstituted or weakly binding pyrimidines for BRDT‑targeted chemical probe development.
- [1] BindingDB. (n.d.). BDBM50615275 (5‑Bromo‑4‑butylpyrimidine) – Kd: 830 nM for human BRDT bromodomain 1. Retrieved from http://ww.w.bindingdb.org View Source
